methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15714791
InChI: InChI=1S/C22H16ClN3O5S/c1-12-18(21(28)31-2)19(15-8-3-4-9-16(15)23)25-20(27)17(32-22(25)24-12)11-13-6-5-7-14(10-13)26(29)30/h3-11,19H,1-2H3/b17-11+
SMILES:
Molecular Formula: C22H16ClN3O5S
Molecular Weight: 469.9 g/mol

methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15714791

Molecular Formula: C22H16ClN3O5S

Molecular Weight: 469.9 g/mol

* For research use only. Not for human or veterinary use.

methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C22H16ClN3O5S
Molecular Weight 469.9 g/mol
IUPAC Name methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C22H16ClN3O5S/c1-12-18(21(28)31-2)19(15-8-3-4-9-16(15)23)25-20(27)17(32-22(25)24-12)11-13-6-5-7-14(10-13)26(29)30/h3-11,19H,1-2H3/b17-11+
Standard InChI Key RLKLADUDWLZMDS-GZTJUZNOSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole-pyrimidine core. Key structural elements include:

  • Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining sulfur- and nitrogen-containing heterocycles .

  • Substituents:

    • 2-Chlorophenyl group at position 5: Enhances lipophilicity and potential receptor binding .

    • 3-Nitrobenzylidene moiety at position 2: Introduces electron-withdrawing properties and influences redox reactivity .

    • Methyl carboxylate at position 6: Modifies solubility and metabolic stability.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₂H₁₆ClN₃O₅S
Molecular Weight469.9 g/mol
IUPAC NameMethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate
SMILES NotationCC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)N+[O-])SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with simpler thiazole and pyrimidine precursors. Key steps include:

Thiazole Ring Formation

  • Condensation: Reaction of thiourea derivatives with α-haloketones to form the thiazole core.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions to yield the fused thiazolo-pyrimidine system.

Functionalization

  • Nitrobenzylidene Introduction: Knoevenagel condensation between a ketone intermediate and 3-nitrobenzaldehyde .

  • Esterification: Methylation of the carboxyl group using methanol under acidic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Thiazole formationThiourea, α-bromoketone, EtOH, reflux65–70%
CyclizationNaOH, H₂O/EtOH, 80°C75%
Knoevenagel reaction3-Nitrobenzaldehyde, piperidine, EtOH60%

Physicochemical Properties

Solubility and Partitioning

  • LogP: Calculated as 3.28 (moderate lipophilicity) .

  • Aqueous solubility: 0.0184 mg/mL (poorly soluble).

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, CH=N), 7.85–7.40 (m, 7H, aromatic), 3.89 (s, 3H, COOCH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Applications and Future Directions

Pharmaceutical Development

  • Lead compound optimization: Structural modifications to enhance bioavailability and target selectivity.

  • Combination therapies: Synergy studies with existing chemotherapeutic agents.

Material Science

  • Ligand design: Chelation properties for catalytic applications .

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